![molecular formula C12H12O4 B12530718 3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid CAS No. 654071-54-2](/img/structure/B12530718.png)
3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a propanoyloxy group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid typically involves the esterification of 4-hydroxycinnamic acid with propanoic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.
Scientific Research Applications
3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its phenyl ring and prop-2-enoic acid moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylprop-2-enoic acid
- 2-Cyano-3-phenylprop-2-enoic acid
- 3-(4-Bromobenzoyl)prop-2-enoic acid
Uniqueness
3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid is unique due to its propanoyloxy substituent, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
654071-54-2 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(4-propanoyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c1-2-12(15)16-10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
QFIJQJNGZZITLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


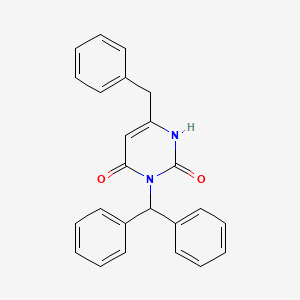

![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
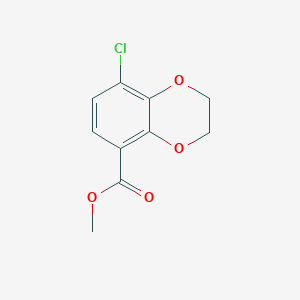

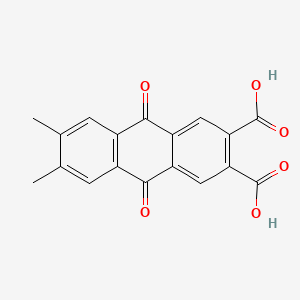
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
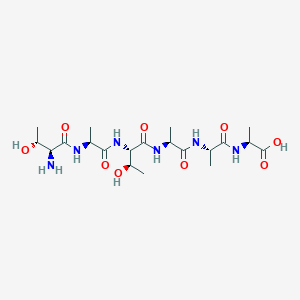
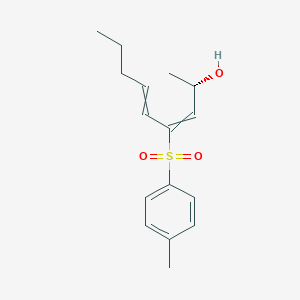
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
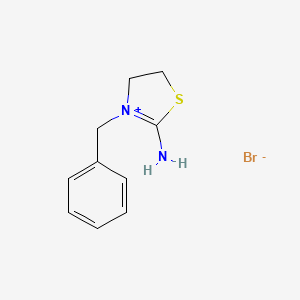
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
